molecular formula C16H13BrN4 B2765515 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone CAS No. 338414-37-2

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Cat. No. B2765515
CAS RN: 338414-37-2
M. Wt: 341.212
InChI Key: WQGWQTOLYUFLJO-HMMYKYKNSA-N
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Description

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The compound is synthesized as part of a group of hydrazine-coupled pyrazoles . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrazole derivatives, features a nitrogen-based hetero-aromatic ring . This structure is a key scaffold for the synthesis and development of many promising drugs .


Chemical Reactions Analysis

The compound is part of a group of synthesized pyrazole derivatives that were evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

Scientific Research Applications

Neurotoxicity Assessment

Background: Pyrazolines, including our compound of interest, have gained attention due to their confirmed biological and pharmacological properties. Researchers have explored their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Application: In a novel study, scientists investigated the neurotoxic potential of our compound on rainbow trout alevins. They focused on two key aspects:

Findings: The study revealed that our compound influenced both AchE activity and MDA levels in the brain of alevins. Behavioral changes and impaired swimming potential were also observed. This research sheds light on potential neurotoxic effects and provides valuable insights for further investigations .

Structure Elucidation

Background: Our compound’s structure is intriguing, containing a pyrazoline ring and a hydrazone moiety. Accurate structural determination is essential for understanding its properties.

Application: Researchers employ techniques such as high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to confirm the compound’s structure. These methods allow precise identification of functional groups and bond connectivity.

Findings: By applying these analytical tools, scientists can confidently assign the structure of our compound, ensuring its accurate representation in chemical databases .

Anti-Inflammatory Potential

Background: Indole derivatives, including pyrazolines, have shown anti-inflammatory properties. Investigating our compound’s anti-inflammatory effects is crucial for potential therapeutic applications.

Application: Researchers can assess the compound’s ability to modulate inflammatory pathways using in vitro or in vivo models. They measure cytokine levels, leukocyte migration, and tissue damage to evaluate its anti-inflammatory potential.

Findings: If our compound exhibits anti-inflammatory activity, it could serve as a lead for developing novel anti-inflammatory drugs .

Future Directions

The future directions for this compound could involve further exploration of its antileishmanial and antimalarial activities . Given the potent activities observed in initial studies, it may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

[5-(4-bromophenyl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c1-11-3-2-4-14(9-11)19-20-15-10-18-21-16(15)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGMWAZVYAIBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

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